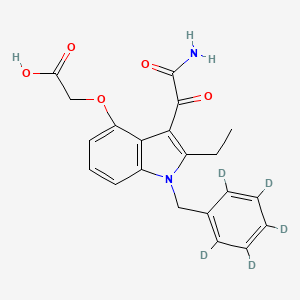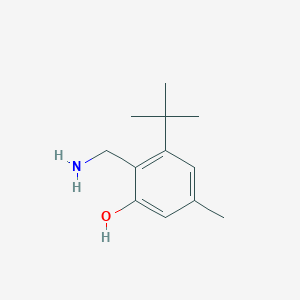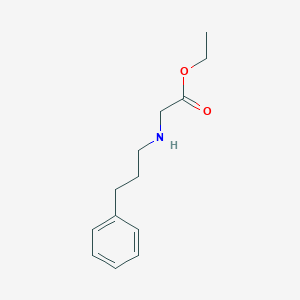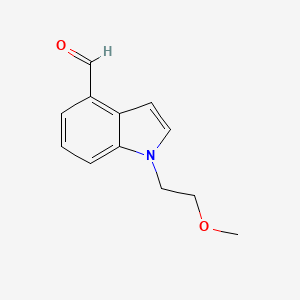
1-Bromomethyl-2-chloro-4-(pentyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2-chloro-4-pentoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromomethyl group, a chlorine atom, and a pentoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-4-pentoxybenzene can be synthesized through a multi-step process starting from benzene. The general synthetic route involves:
Chlorination: Benzene is chlorinated to form chlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Bromomethylation: Chlorobenzene undergoes bromomethylation using bromine and formaldehyde in the presence of a Lewis acid catalyst like zinc bromide.
Etherification: The resulting 1-(bromomethyl)-2-chlorobenzene is then reacted with pentanol in the presence of a strong base such as sodium hydride to form 1-(bromomethyl)-2-chloro-4-pentoxybenzene.
Industrial Production Methods: Industrial production of 1-(bromomethyl)-2-chloro-4-pentoxybenzene typically involves large-scale chlorination and bromomethylation processes, followed by etherification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-pentoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens in the presence of catalysts are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, and halogenated derivatives.
Oxidation and Reduction: Formation of carboxylic acids and alkanes.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2-chloro-4-pentoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(bromomethyl)-2-chloro-4-pentoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chlorine atom and pentoxy group influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
1-(Bromomethyl)-2-chlorobenzene: Lacks the pentoxy group, making it less versatile in certain applications.
1-(Bromomethyl)-4-chlorobenzene: The position of the chlorine atom affects the reactivity and selectivity in substitution reactions.
1-(Bromomethyl)-2-chloro-4-methoxybenzene: The methoxy group provides different electronic and steric effects compared to the pentoxy group.
Uniqueness: 1-(Bromomethyl)-2-chloro-4-pentoxybenzene is unique due to the presence of the pentoxy group, which enhances its solubility and reactivity in organic solvents. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C12H16BrClO |
|---|---|
Peso molecular |
291.61 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-chloro-4-pentoxybenzene |
InChI |
InChI=1S/C12H16BrClO/c1-2-3-4-7-15-11-6-5-10(9-13)12(14)8-11/h5-6,8H,2-4,7,9H2,1H3 |
Clave InChI |
IXFIKXOLJPFFFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=C(C=C1)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid](/img/structure/B13867568.png)




![1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid](/img/structure/B13867603.png)






![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)

